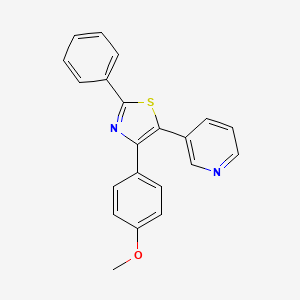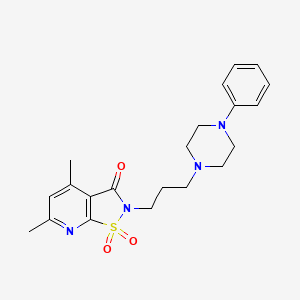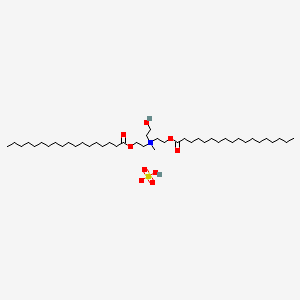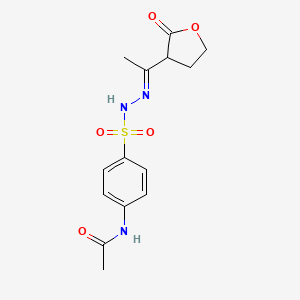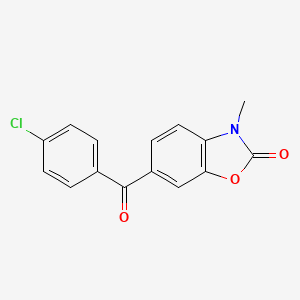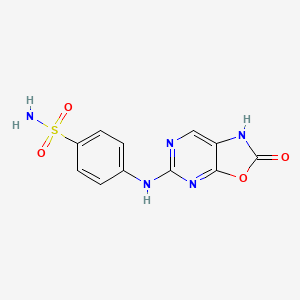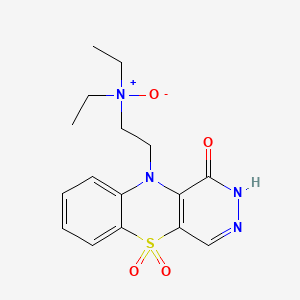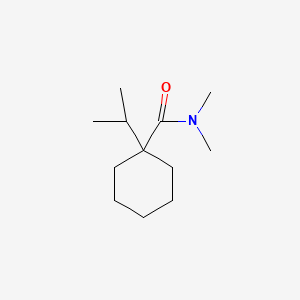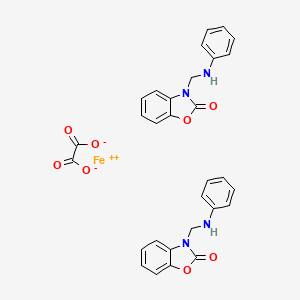
trans-5-Hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-5-Hexadecene: is an organic compound with the molecular formula C₁₆H₃₂ . It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the fifth carbon atom in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-5-Hexadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 5-Hexadecynes using a Lindlar catalyst to produce the this compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst, resulting in the formation of the desired alkene .
Chemical Reactions Analysis
Types of Reactions: trans-5-Hexadecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: The double bond in this compound can be reduced to form hexadecane using hydrogenation reactions.
Substitution: It can undergo substitution reactions, such as halogenation, where halogens like chlorine or bromine are added across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Hexadecane.
Substitution: Halogenated alkanes, such as 5-chlorohexadecane or 5-bromohexadecane.
Scientific Research Applications
trans-5-Hexadecene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and as a reference compound in lipid research.
Medicine: this compound derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of trans-5-Hexadecene involves its ability to undergo various chemical reactions due to the presence of the double bond. The double bond allows for addition reactions, where other atoms or molecules can add across the bond. This reactivity is exploited in various chemical processes to produce desired products .
Comparison with Similar Compounds
cis-5-Hexadecene: The cis isomer of 5-Hexadecene, which has a different spatial arrangement of atoms around the double bond.
Hexadecane: A saturated hydrocarbon with no double bonds.
trans-4-Hexadecene: An isomer with the double bond located at the fourth carbon atom.
Uniqueness: trans-5-Hexadecene is unique due to its specific double bond position and trans configuration, which imparts distinct chemical and physical properties compared to its isomers and other similar compounds .
Properties
CAS No. |
69820-26-4 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(E)-hexadec-5-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-16H2,1-2H3/b11-9+ |
InChI Key |
IIYJCOKOQWJTHO-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCC |
Canonical SMILES |
CCCCCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



